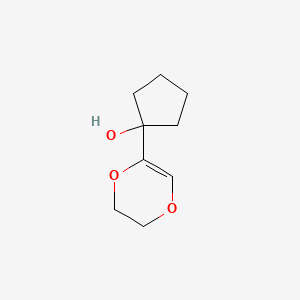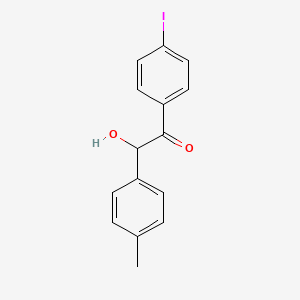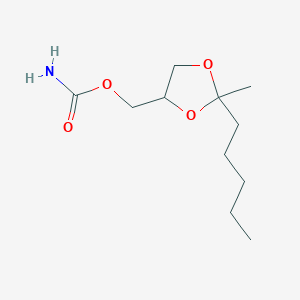
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate is a chemical compound known for its unique structure and properties. It is a member of the carbamate family, which are esters of carbamic acid.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, purification, and crystallization to achieve high purity and yield .
化学反应分析
Types of Reactions
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
科学研究应用
(2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials
作用机制
The mechanism of action of (2-Methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other carbamates and dioxolane derivatives, such as:
1,2-Dioxolane: A structural isomer with different chemical properties.
1,3-Dioxolane: Often used in organic synthesis and as a solvent.
属性
CAS 编号 |
93882-97-4 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C11H21NO4/c1-3-4-5-6-11(2)15-8-9(16-11)7-14-10(12)13/h9H,3-8H2,1-2H3,(H2,12,13) |
InChI 键 |
LAOLCKKAWCJSCE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCC(O1)COC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


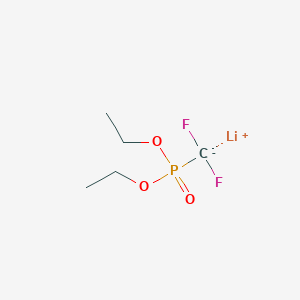
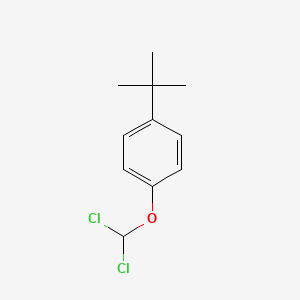
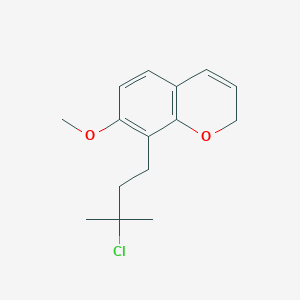
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
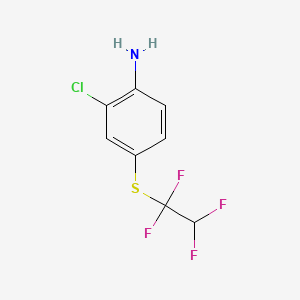
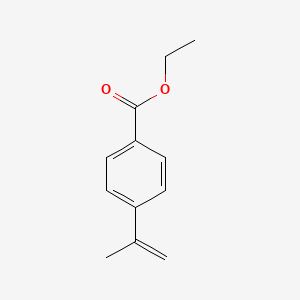
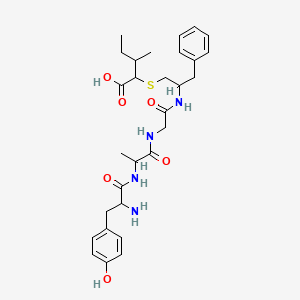
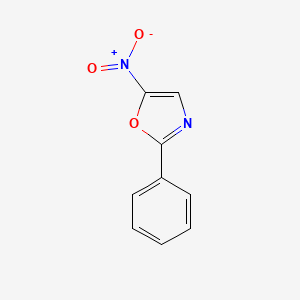
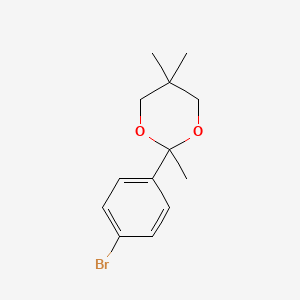
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

